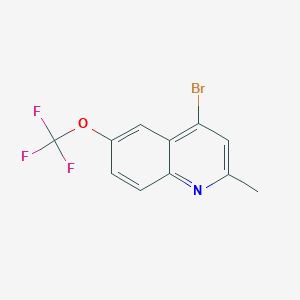

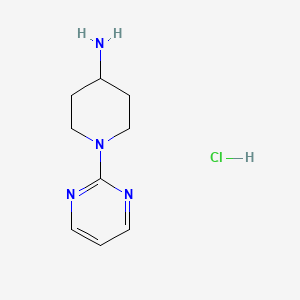

1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

Übersicht

Beschreibung

“1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C9H16Cl2N4 . It is a solid substance and is used as a building block in the synthesis of organic compounds .

Molecular Structure Analysis

The InChI code for “1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride” is 1S/C9H14N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1,4-5,8H,2-3,6-7,10H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of “1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride” is solid . The molecular weight of the compound is 214.7 .Wissenschaftliche Forschungsanwendungen

Pharmacology

1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride: is a compound that has shown potential in the field of pharmacology due to its piperidine structure, which is a common moiety in many pharmaceuticals . Piperidine derivatives are known to be present in over twenty classes of drugs, including alkaloids . This compound’s structural features may be exploited in the development of new therapeutic agents, particularly where the piperidine ring is a key pharmacophore.

Material Science

In material science, 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride could be used in the synthesis of novel materials with specific electronic or photonic properties. Its molecular structure allows for potential applications in creating biomedical materials, electronic materials, and energy materials, where the manipulation of molecular frameworks can lead to innovative functionalities.

Analytical Chemistry

This compound can play a role in analytical chemistry as a standard or reagent in chemical assays . Its well-defined structure and purity make it suitable for use in calibrating instruments or developing new analytical methodologies, particularly in the quantification and detection of biological or chemical substances.

Biomedical Research

In biomedical research, 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride may be utilized in the study of biological pathways or as a building block for the synthesis of compounds with potential biological activity . Its role in drug discovery and evaluation of pharmacological properties makes it a valuable asset in the exploration of new treatments.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, facilitating the construction of complex molecules . Its reactivity and functional groups enable it to undergo various chemical transformations, contributing to the synthesis of a wide range of piperidine derivatives, which are crucial in medicinal chemistry.

Chemical Engineering

In chemical engineering, this compound could be involved in process optimization and the development of synthetic routes for large-scale production . Its properties may influence reaction conditions, yields, and scalability, which are critical factors in the chemical manufacturing industry.

Wirkmechanismus

Target of Action

A similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, has been identified as a selective inhibitor of protein kinase b (akt) . Akt is an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

If it acts similarly to the aforementioned compound, it may function as an atp-competitive inhibitor, binding to the atp-binding site of the target protein and preventing atp from binding, thereby inhibiting the protein’s activity .

Biochemical Pathways

If it acts similarly to the aforementioned compound, it may affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway, which akt is a key component of . This pathway plays a crucial role in cellular processes such as cell proliferation and survival .

Pharmacokinetics

A compound with a similar structure was found to have good in vitro admet (absorption, distribution, metabolism, excretion, and toxicity) and in vivo pharmacokinetic characteristics .

Result of Action

If it acts similarly to the aforementioned compound, it may inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Eigenschaften

IUPAC Name |

1-pyrimidin-2-ylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1,4-5,8H,2-3,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSISMOAYXIBWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671573 | |

| Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride | |

CAS RN |

1185309-58-3 | |

| Record name | 1-(Pyrimidin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1440141.png)

![2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B1440145.png)

![2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1440153.png)

![Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1440156.png)